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molecular formula C12H14O3 B8367430 3-(4-Formyl-2,6-dimethyl-phenyl)-propionic acid

3-(4-Formyl-2,6-dimethyl-phenyl)-propionic acid

Cat. No. B8367430
M. Wt: 206.24 g/mol
InChI Key: KOMYMFNLWBSTIN-UHFFFAOYSA-N
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Patent
US08039644B2

Procedure details

To a solution of 3-(4-hydroxymethyl-2,6-dimethyl-phenyl)-propionic acid (960 mg, 4.6 mmol) in acetic acid (20 mL), MnO2 (1440 mg, 16.6 mmol) is added. The mixture is stirred at 80° C. for 4.5 h before it is filtered. The filtrate is evaporated and the crude product is purified by CC on silica gel eluting with DCM containing 8% of methanol to give 3-(4-formyl-2,6-dimethyl-phenyl)-propionic acid (800 mg) as a beige solid; LC-MS: tR=0.81 min; 1H NMR (D6-DMSO): δ 12.2 (s br, 1H), 9.86 (s, 1H), 7.52 (s, 2H), 2.93-2.85 (m, 2H), 2.38-2.30 (m, 8H).
Quantity
960 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
1440 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][C:3]1[CH:8]=[C:7]([CH3:9])[C:6]([CH2:10][CH2:11][C:12]([OH:14])=[O:13])=[C:5]([CH3:15])[CH:4]=1>C(O)(=O)C.O=[Mn]=O>[CH:2]([C:3]1[CH:8]=[C:7]([CH3:9])[C:6]([CH2:10][CH2:11][C:12]([OH:14])=[O:13])=[C:5]([CH3:15])[CH:4]=1)=[O:1]

Inputs

Step One
Name
Quantity
960 mg
Type
reactant
Smiles
OCC1=CC(=C(C(=C1)C)CCC(=O)O)C
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
1440 mg
Type
catalyst
Smiles
O=[Mn]=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred at 80° C. for 4.5 h before it
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
is filtered
CUSTOM
Type
CUSTOM
Details
The filtrate is evaporated
CUSTOM
Type
CUSTOM
Details
the crude product is purified by CC on silica gel eluting with DCM containing 8% of methanol

Outcomes

Product
Details
Reaction Time
4.5 h
Name
Type
product
Smiles
C(=O)C1=CC(=C(C(=C1)C)CCC(=O)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 800 mg
YIELD: CALCULATEDPERCENTYIELD 84.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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